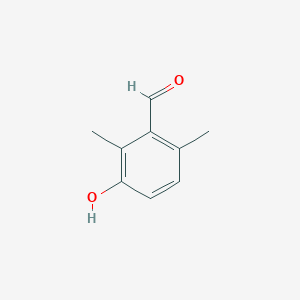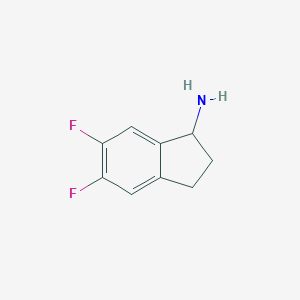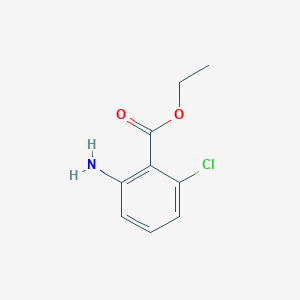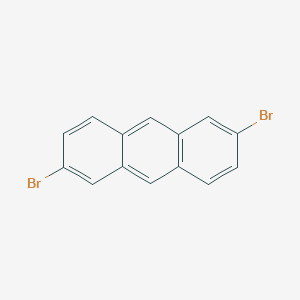
2,6-Dibromoanthracene
Overview
Description
2,6-Dibromoanthracene is an organic compound with the chemical formula C14H8Br2. It is a derivative of anthracene, where two bromine atoms are substituted at the 2 and 6 positions on the anthracene ring. This compound is known for its distinctive light yellow crystalline appearance and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,6-Dibromoanthracene is primarily used as a catalyst in organic synthesis processes . It is also used in the preparation of dyes and photosensitive materials . The primary targets of this compound are the molecules involved in these processes.
Mode of Action
The mode of action of this compound involves its interaction with other molecules in the organic synthesis process. For instance, it has been reported that this compound can react with 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds, dyes, and photosensitive materials. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of new compounds .
Result of Action
The result of this compound’s action is the production of new compounds through organic synthesis. For example, it has been used to produce anthracenone-furans from 2,3-dibromonaphthoquinones and phenylbenzofurans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromoanthracene can be synthesized through the bromination of anthracene. The reaction typically involves the use of bromine in an appropriate solvent, such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of anthracene or other reduced derivatives.
Major Products Formed:
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Scientific Research Applications
2,6-Dibromoanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its favorable electronic properties.
Photophysical Studies: The compound is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the design of organic light-emitting diodes (OLEDs).
Material Science: It serves as a precursor for the synthesis of various functional materials, including dyes and pigments.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
- 1,2-Dibromoanthracene
- 1,4-Dibromoanthracene
- 1,5-Dibromoanthracene
- 1,8-Dibromoanthracene
- 9,10-Dibromoanthracene
Comparison: 2,6-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and physical properties. Compared to other dibromoanthracenes, this compound exhibits distinct electronic properties that make it particularly useful in organic electronics and photophysical applications .
Properties
IUPAC Name |
2,6-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGLVVFWRNXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622130 | |
| Record name | 2,6-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-01-1 | |
| Record name | 2,6-Dibromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
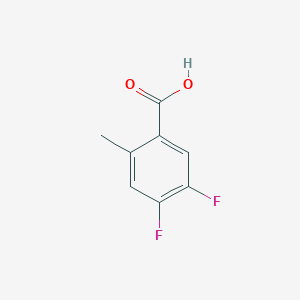

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
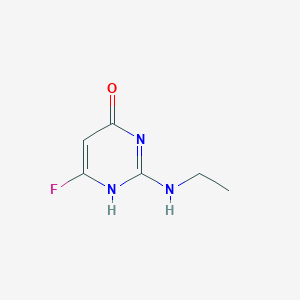
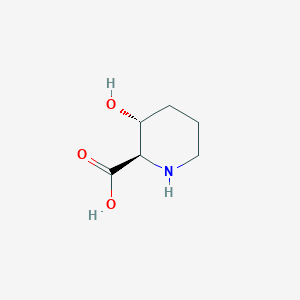
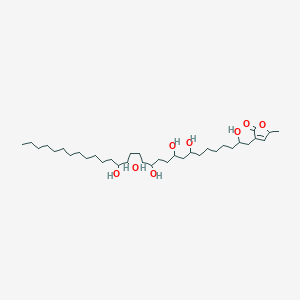

![Formamide, N-[(2-aminophenyl)methyl]-(9CI)](/img/structure/B66966.png)

